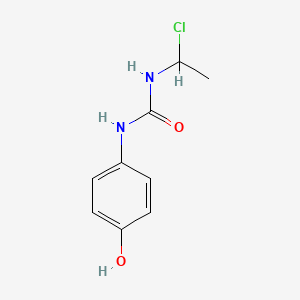
1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group and a p-hydroxyphenyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea typically involves the reaction of p-hydroxyphenyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The p-hydroxyphenyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea can be compared with other similar compounds, such as:
1-(Chloroethyl)-3-(p-methoxyphenyl)-urea: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.
1-(Chloroethyl)-3-(p-nitrophenyl)-urea:
The unique combination of a chloroethyl group and a p-hydroxyphenyl group in this compound gives it distinct properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
102433-51-2 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
1-(1-chloroethyl)-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(10)11-9(14)12-7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H2,11,12,14) |
InChI Key |
QREBJNFIDBRDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)NC1=CC=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















